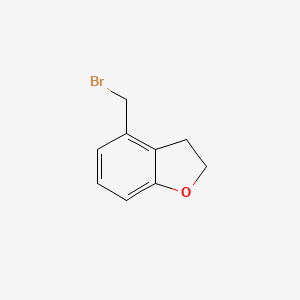

4-(Bromomethyl)-2,3-dihydro-1-benzofuran

Description

Properties

Molecular Formula |

C9H9BrO |

|---|---|

Molecular Weight |

213.07 g/mol |

IUPAC Name |

4-(bromomethyl)-2,3-dihydro-1-benzofuran |

InChI |

InChI=1S/C9H9BrO/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-3H,4-6H2 |

InChI Key |

OTBKHLGFLIDKHD-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=CC=CC(=C21)CBr |

Origin of Product |

United States |

Preparation Methods

Synthesis from 2,3-Dihydrobenzofuran Precursors via Bromomethylation

A common strategy involves the bromomethylation of 2,3-dihydro-1-benzofuran or its derivatives. This typically proceeds through the formation of a hydroxymethyl intermediate followed by halogenation.

Step 1: Hydroxymethylation

The 2,3-dihydrobenzofuran is treated with formaldehyde under acidic or basic conditions to introduce a hydroxymethyl group at the 4-position.Step 2: Conversion to Bromomethyl

The hydroxymethyl group is then converted to the bromomethyl group using reagents such as phosphorus tribromide (PBr3), hydrobromic acid (HBr), or N-bromosuccinimide (NBS).

This approach is advantageous due to the availability of starting materials and straightforward reaction conditions.

Direct Bromination of Methyl-Substituted Benzofuran

Alternatively, the bromination of 4-methyl-2,3-dihydro-1-benzofuran can yield the bromomethyl derivative:

The methyl group at the 4-position is selectively brominated using N-bromosuccinimide (NBS) in the presence of radical initiators such as azobisisobutyronitrile (AIBN) or under light irradiation.

This method allows for regioselective bromination and avoids the need for hydroxymethyl intermediates.

Synthesis via Reaction of 4-Bromomethyl Coumarins with Nucleophiles

Research has demonstrated that 4-bromomethyl coumarins can be used as precursors to generate 4-(bromomethyl)-2,3-dihydrobenzofuran derivatives through nucleophilic substitution and cyclization reactions:

For example, mixing 4-bromomethyl coumarins with Schiff bases derived from salicylaldehyde and heterocyclic amines in the presence of potassium carbonate in acetone leads to a tandem sequence forming 2,3-dihydrobenzofuran rings bearing the bromomethyl group at the 4-position.

This method also allows for the generation of diastereomeric mixtures (cis/trans) and can be tuned by reaction conditions.

Reduction of 2-Arylbenzofuran-3-carboxylates Followed by Bromomethylation

Another synthetic route involves:

Preparation of 2-arylbenzofuran-3-carboxylates via palladium-catalyzed Suzuki coupling reactions.

Subsequent reduction of the benzofuran ring to the dihydro form using magnesium in methanol/ammonium chloride.

Finally, bromomethylation at the 4-position to install the bromomethyl substituent.

This multi-step procedure is useful for generating substituted 4-(bromomethyl)-2,3-dihydro-1-benzofurans with diverse aryl groups.

Comparative Data Table of Preparation Methods

Research Findings and Mechanistic Insights

The radical bromination method using N-bromosuccinimide is known for its selectivity toward benzylic positions, making it ideal for methyl groups adjacent to aromatic rings such as in benzofurans.

The tandem reaction of 4-bromomethyl coumarins with Schiff bases proceeds via nucleophilic substitution at the bromomethyl site, followed by intramolecular cyclization to form the dihydrobenzofuran ring system. This method yields diastereomeric products, with the cis/trans ratio influenced by reaction conditions and substituents.

Reduction of benzofuran carboxylates to dihydrobenzofurans is efficiently achieved with magnesium in methanol, favoring the trans configuration. Subsequent bromomethylation can be performed under mild conditions to retain stereochemical integrity.

Quantum-chemical modeling has supported the stability and formation pathways of these compounds, confirming the feasibility of these synthetic routes.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 4-(azidomethyl)-2,3-dihydro-1-benzofuran, while oxidation with potassium permanganate can produce 4-(hydroxymethyl)-2,3-dihydro-1-benzofuran.

Scientific Research Applications

4-(Bromomethyl)-2,3-dihydro-1-benzofuran has several scientific research applications:

Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor ligands.

Medicine: It is a key intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2,3-dihydro-1-benzofuran depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can act as an enzyme inhibitor by binding to the active site and preventing substrate access. The bromomethyl group can also participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

7-Bromo-2-(iodomethyl)-5-methyl-2,3-dihydro-1-benzofuran

5-Bromo-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran

- Molecular Formula : C15H10BrFO3S .

- Key Features : Incorporation of a sulfonyl group (-SO2-) and fluorine substituent significantly alters electronic properties, increasing polarity and stability. The sulfonyl group enhances resistance to oxidation but reduces nucleophilic reactivity at the bromine site.

- Applications : Pharmacologically active scaffolds with reported antifungal and antitumor properties .

4-Bromo-2-ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-one

- Molecular Formula : C11H11BrO2 .

- Key Features : Introduction of a ketone at the 3-position and ethyl/methyl substituents modifies the electron density of the aromatic system. The ketone group enables conjugation, favoring electrophilic aromatic substitution, while the bromomethyl group in the target compound offers superior alkylation capability.

- Applications: Potential use in synthesizing ketone-functionalized heterocycles for drug discovery .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Reactivity Highlights | Applications |

|---|---|---|---|---|---|

| 4-(Bromomethyl)-2,3-dihydro-1-benzofuran | C9H9BrO | ~213.07* | Bromomethyl at 4-position | High alkylation potential | Pharmaceutical intermediates |

| 7-Bromo-2-(iodomethyl)-5-methyl-2,3-dihydro-1-benzofuran | C12H13BrF2 | 275.14 | Iodomethyl, methyl at 5-position | Enhanced leaving-group ability | Radiolabeling, cross-coupling |

| 5-Bromo-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran | C15H10BrFO3S | 381.21 | Sulfonyl, fluorine, methyl | Oxidation-resistant, polar | Antifungal/antitumor agents |

| 4-Bromo-2-ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-one | C11H11BrO2 | 255.11 | Ketone, ethyl, methyl | Electrophilic substitution favored | Ketone-based drug synthesis |

Biological Activity

4-(Bromomethyl)-2,3-dihydro-1-benzofuran (BMDBF) is a compound belonging to the benzofuran class, characterized by a fused benzene and furan ring system. The presence of a bromomethyl group at the 4-position enhances its reactivity and biological activity. This article explores the biological activity of BMDBF, focusing on its mechanisms, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular structure of BMDBF includes a bromomethyl group, which contributes to its unique reactivity compared to other benzofuran derivatives. The compound's structural features allow for diverse chemical transformations, making it a candidate for various biological applications.

Biological Activities

BMDBF exhibits a range of biological activities, including:

- Anticancer Activity : Research has shown that BMDBF derivatives can inhibit cancer cell proliferation. For instance, derivatives similar to BMDBF have been evaluated for their effects on lung adenocarcinoma cells (A549), demonstrating selective inhibition of the PLK1 signaling pathway with an IC50 value of 16.4 μM . This suggests potential applications in cancer therapy.

- Antimicrobial Properties : Some studies indicate that brominated benzofuran derivatives possess antimicrobial activity against Gram-positive bacteria and fungi . This property is significant for developing new antimicrobial agents.

- Neuroprotective Effects : Preliminary evaluations suggest that benzofuran derivatives may have neuroprotective properties, potentially useful in treating neurodegenerative diseases .

The mechanism by which BMDBF exerts its biological effects is primarily through interaction with specific molecular targets:

- Inhibition of Kinase Pathways : BMDBF has been associated with the inhibition of serine-threonine kinase pathways, which are crucial in cancer cell replication and survival .

- Binding Affinity Studies : In vitro studies have shown that BMDBF derivatives can bind effectively to target proteins involved in various signaling pathways, indicating their potential as therapeutic agents .

Comparative Analysis with Related Compounds

To understand the uniqueness of BMDBF, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Differences |

|---|---|---|

| 5-Bromo-2,3-dihydro-1-benzofuran | Lacks the bromomethyl group at the 4 position | No additional reactivity from bromomethyl |

| 3-Bromo-2,3-dihydro-1-benzofuran | Lacks the bromine atom at the 5 position | Different reactivity profile |

| 5-Chloro-3-(chloromethyl)-2,3-dihydro-1-benzofuran | Contains chlorine instead of bromine | Different halogen effects on reactivity |

BMDBF's combination of a bromine atom and a bromomethyl group enhances its reactivity compared to other benzofurans lacking these substituents.

Case Studies and Research Findings

- Lung Cancer Treatment : A derivative of BMDBF was tested in vivo using a murine model for lung cancer. The study demonstrated significant anticancer activity by reducing metastatic lesions without affecting body weight or vital organ size .

- Antimicrobial Screening : In vitro tests showed that certain BMDBF derivatives exhibited potent activity against various microbial strains, suggesting their potential as new antimicrobial agents .

- Neuroprotective Studies : Research into benzofuran derivatives indicated promising results in protecting neuronal cells from damage associated with neurodegenerative diseases .

Q & A

Q. What are the standard synthetic routes for 4-(Bromomethyl)-2,3-dihydro-1-benzofuran, and how are intermediates characterized?

The synthesis typically involves bromination of a pre-functionalized dihydrobenzofuran scaffold. For example, a bromomethyl group can be introduced via radical bromination or nucleophilic substitution at the methyl position of a precursor like 2,3-dihydro-1-benzofuran-4-methanol. Key intermediates are characterized using ¹H/¹³C NMR to confirm regioselectivity and GC-MS to assess purity. Reaction optimization often requires temperature control (−78°C to room temperature) and inert atmospheres to avoid side reactions like oxidation .

Q. How can researchers validate the purity and structural integrity of this compound?

Purity is assessed via HPLC (using a C18 column and acetonitrile/water mobile phase) and melting point analysis . Structural confirmation relies on X-ray crystallography (if single crystals are obtainable) and 2D NMR (e.g., COSY, HSQC) to resolve stereochemical ambiguities. For bromine-containing analogs, mass spectrometry (ESI-TOF) provides accurate molecular weight verification .

Q. What spectroscopic techniques are critical for distinguishing positional isomers in bromomethyl-dihydrobenzofuran derivatives?

NOESY NMR is essential for differentiating isomers by identifying spatial proximity of the bromomethyl group to adjacent protons. IR spectroscopy can also distinguish substitution patterns (e.g., C-Br stretching at ~550–600 cm⁻¹). Computational methods like DFT-based IR/NMR simulations (using Gaussian or ORCA) further validate assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for nucleophilic substitutions involving the bromomethyl group?

Discrepancies often arise from solvent polarity, nucleophile strength, or competing elimination pathways. Systematic optimization involves:

- Kinetic studies (e.g., monitoring reaction progress via in-situ FTIR).

- Solvent screening (e.g., DMF for polar aprotic conditions vs. THF for milder reactivity).

- Base selection (e.g., K₂CO₃ vs. DBU to modulate deprotonation efficiency). Contradictory data should be analyzed using multivariate regression models to identify dominant variables .

Q. What strategies are employed to study the structure-activity relationship (SAR) of 4-(Bromomethyl)-2,3-dihydro-1-benzofuran in biological systems?

SAR studies focus on:

- Bioisosteric replacement (e.g., substituting Br with Cl or I to assess halogen bonding effects).

- Docking simulations (AutoDock Vina or Schrödinger) to predict binding affinity to targets like cannabinoid receptors (CB2).

- Ligand-steered modeling (as in dihydrobenzofuran-based CB2 agonists) to refine pharmacophore models and prioritize synthetic targets .

Q. How can crystallographic data from SHELX refine the conformational analysis of this compound?

SHELXTL/SHELXL software is used to solve crystal structures, particularly for resolving disorder in the bromomethyl group or ring puckering in the dihydrofuran moiety. Key steps include:

- TWINABS for data scaling and absorption correction.

- Rigid-body refinement followed by anisotropic displacement parameter (ADP) analysis .

- Validation via Hirshfeld surface analysis to identify non-covalent interactions influencing conformation .

Q. What experimental and computational approaches are used to predict metabolic stability of bromomethyl-dihydrobenzofuran derivatives?

- In vitro microsomal assays (human liver microsomes + NADPH) quantify oxidative degradation.

- LC-MS/MS identifies metabolites (e.g., debromination or furan ring oxidation products).

- QSAR models (e.g., using MOE or ADMET Predictor) predict metabolic hotspots based on electronic parameters (e.g., Hammett σ values) .

Methodological Guidance

Q. How to troubleshoot failed crystallization attempts for X-ray analysis of this compound?

- Solvent screening : Use vapor diffusion with mixed solvents (e.g., dichloromethane/hexane).

- Seeding : Introduce microcrystals from analogous compounds.

- Temperature gradients : Slow cooling from 40°C to 4°C over 72 hours. If crystals remain elusive, powder XRD paired with PDF (pair distribution function) analysis provides partial structural insights .

Q. What are best practices for analyzing competing reaction pathways in bromide displacement reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.